molecular formula C15H11ClN4O3S2 B242968 19-chloro-17-methylsulfanyl-5,8-dioxa-14-thia-1,12,16,18-tetrazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2,4(9),10,12,15(20),16,18-heptaen-21-ol

19-chloro-17-methylsulfanyl-5,8-dioxa-14-thia-1,12,16,18-tetrazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2,4(9),10,12,15(20),16,18-heptaen-21-ol

Cat. No.: B242968
M. Wt: 394.9 g/mol
InChI Key: MXLUJTLTXGBJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol is a complex heterocyclic compound. This compound features a unique structure that combines multiple heterocyclic rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol involves multiple steps. The process typically starts with the preparation of the core benzimidazole structure, followed by the introduction of the thiazine and dioxin rings. The final step involves the chlorination and methylsulfanyl substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol is unique due to its combination of multiple heterocyclic rings and the presence of both chlorine and methylsulfanyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H11ClN4O3S2

Molecular Weight

394.9 g/mol

IUPAC Name

19-chloro-17-methylsulfanyl-5,8-dioxa-14-thia-1,12,16,18-tetrazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2,4(9),10,12,15(20),16,18-heptaen-21-ol

InChI

InChI=1S/C15H11ClN4O3S2/c1-24-14-18-11(16)10-12(19-14)25-15-17-6-4-8-9(23-3-2-22-8)5-7(6)20(15)13(10)21/h4-5,13,21H,2-3H2,1H3

InChI Key

MXLUJTLTXGBJCS-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(C(N3C4=CC5=C(C=C4N=C3S2)OCCO5)O)C(=N1)Cl

Canonical SMILES

CSC1=NC2=C(C(N3C4=CC5=C(C=C4N=C3S2)OCCO5)O)C(=N1)Cl

Origin of Product

United States

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